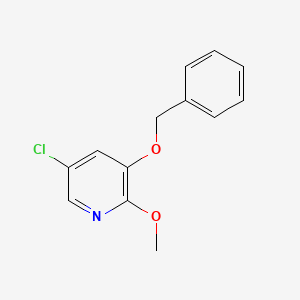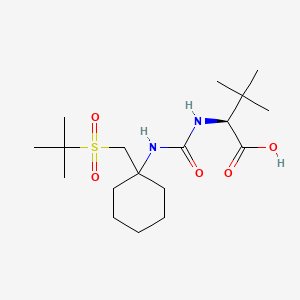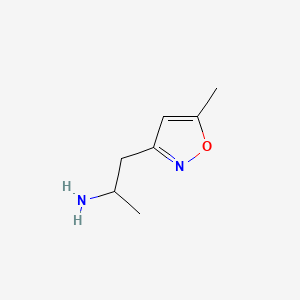
4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid is a chemical compound with the molecular formula C10H11BF2O4 . It has a molecular weight of 244 . The compound is used for research purposes.
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11BF2O4/c1-2-17-9(14)10(12,13)7-3-5-8(6-4-7)11(15)16/h3-6,15-16H,2H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
Boronic acids, including this compound, are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . They are also used in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .Aplicaciones Científicas De Investigación
Supramolecular Assemblies
Phenylboronic acids, including derivatives like 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid, have been utilized in the design and synthesis of supramolecular assemblies. These assemblies are formed through hydrogen bonds between hetero N-atoms and –B(OH)2 groups. This has been exemplified in studies where phenylboronic and 4-methoxyphenylboronic acids interact with compounds like 4,4′-bipyridine, leading to notable structures in crystal engineering (Pedireddi & Seethalekshmi, 2004).
Organic Synthesis Intermediates
Compounds of arylboronic acid, a category to which this compound belongs, serve as important intermediates in organic synthesis. They are characterized by low toxicity, good thermal stability, and compatibility with various functional groups. These properties make them suitable for a wide range of synthetic applications (Zhang Da, 2015).
Smart Bio-Hydrogels
Phenylboronic acid derivatives are integral in the creation of intelligent bio-hydrogels with responsive behaviors to stimuli like glucose and pH changes. These hydrogels have potential applications in diverse fields, including drug delivery systems and biosensors (Peng et al., 2018).
Catalysis
Phenylboronic acids play a significant role in catalysis. For instance, 2,4-bis(trifluoromethyl)phenylboronic acid, a compound similar in structure to this compound, has been used as an effective catalyst for dehydrative amidation between carboxylic acids and amines, indicating its potential in peptide synthesis (Wang, Lu & Ishihara, 2018).
Nanotechnology
Phenylboronic acid derivatives are also significant in nanotechnology. They have been used for the fabrication of nanomaterials due to their unique property of forming reversible complexes with polyols. This property has been exploited in creating advanced nanomaterials for applications like drug delivery systems and biosensors (Lan & Guo, 2019).
Nanomedicine
In nanomedicine, phenylboronic acid-modified nanoparticles have shown potential as antiviral therapeutics. Their ability to form complexes with biological molecules can be harnessed for targeted drug delivery and therapeutic applications (Khanal et al., 2013).
Carbohydrate Chemistry
Phenylboronic acid has applications in carbohydrate chemistry, where it condenses with diols to create cyclic esters. These esters are useful in the synthesis of specifically substituted or oxidized sugar derivatives. This demonstrates the versatility of phenylboronic acids in organic synthesis (Ferrier, 1972).
Pharmaceutical and Chemical Engineering
In the fields of pharmaceutical and chemical engineering, phenylboronic acids and their derivatives have been widely used for the recognition, separation, and detection of polyol compounds, including saccharides and glycoproteins. This has implications for self-regulated insulin delivery and tissue engineering (Chu Liang-yin, 2006).
Safety and Hazards
Direcciones Futuras
Boronic acids are increasingly utilized in diverse areas of research. They are used in various sensing applications, protein manipulation and modification, separation, and the development of therapeutics . The future directions for 4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid specifically are not mentioned in the search results.
Propiedades
IUPAC Name |
[4-(2-ethoxy-1,1-difluoro-2-oxoethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BF2O4/c1-2-17-9(14)10(12,13)7-3-5-8(6-4-7)11(15)16/h3-6,15-16H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHICHVWFDSXLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C(=O)OCC)(F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BF2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681603 |
Source


|
| Record name | [4-(2-Ethoxy-1,1-difluoro-2-oxoethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-83-1 |
Source


|
| Record name | Benzeneacetic acid, 4-borono-α,α-difluoro-, 1-ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(2-Ethoxy-1,1-difluoro-2-oxoethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Benzyl-2-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-oxoacetamide](/img/structure/B567861.png)

![N-[(3-chloropyrazin-2-yl)methyl]ethanamine](/img/structure/B567866.png)
![5-Bromo-6-methoxybenzo[d]thiazole-2-thiol](/img/structure/B567867.png)


![N-(2-Aminoethyl)-2-[5-(3-phenoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B567873.png)
![Methyl 2-[5-(3-Phenoxyphenyl)-2H-tetrazol-2-yl]acetate](/img/structure/B567874.png)

![(1R,2S,5S)-3-((S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B567878.png)

![6,7-dihydro-5H-cyclopenta[b]pyridin-3-ol](/img/structure/B567880.png)

